molecular formula C6H10O3 B1310615 (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde CAS No. 22323-80-4

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

Cat. No. B1310615
CAS RN: 22323-80-4
M. Wt: 130.14 g/mol
InChI Key: YSGPYVWACGYQDJ-RXMQYKEDSA-N
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Description

This would typically include the compound’s molecular formula, structural formula, and possibly its IUPAC name.



Synthesis Analysis

This involves understanding how the compound is synthesized. It may involve multiple chemical reactions, each of which needs to be understood in terms of reactants, products, and conditions.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could involve looking at how the compound reacts with various reagents, and studying the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, stability, etc.


Scientific Research Applications

  • Asymmetric Synthesis in Medicinal Chemistry :

    • (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde has been utilized in the asymmetric total synthesis of eicosanoid, a compound of interest in medicinal chemistry, employing techniques such as Simmons-Smith cyclopropanation and Nozaki-Hiyama-Kishi coupling (Mohapatra & Yellol, 2005).
  • Protecting Group Chemistry :

    • It is widely used in the protection of aldehydes, ketones, and vicinal diols. Notably, aldehydes and ketones are often protected as their 1,3-dioxolane derivatives, including the 2,2-dimethyl variant (Majumdar & Bhattacharjya, 1999).
  • Material Chemistry and Solid State Studies :

    • Studies have shown the utility of this compound in exploring the inversion of C-centrochirality in solid-state chemistry, which can have implications in the development of new materials (Markad & Argade, 2018).
  • Renewable Chemical Sources and Catalysis :

    • Its derivatives have been investigated in the context of renewable chemical sources. For instance, the acid-catalyzed condensation of glycerol (a renewable material) with derivatives of 1,3-dioxolane has been studied, highlighting its potential in the synthesis of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
  • Natural Product Synthesis :

    • It has been used in the synthesis of natural products such as rubrenolide. This demonstrates its versatility in complex organic syntheses and the correction of stereochemical structures in natural products (Thijs & Zwanenburg, 2004).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It could include toxicity information, flammability, environmental impact, etc.


Future Directions

This could involve speculating on potential future uses for the compound, or areas where further research is needed.


Please note that this is a general approach and the specifics might vary depending on the particular compound. For “(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde”, you may need to consult specialized chemical databases or literature. If you have access to a university library, they can often help with this kind of research. You might also try contacting experts in the field, as they may be able to provide more specific information.


properties

IUPAC Name

(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)8-4-5(3-7)9-6/h3,5H,4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGPYVWACGYQDJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701238241
Record name (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

CAS RN

22323-80-4
Record name (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22323-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701238241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of anhydrous DMSO (3.41 mL, 48 mmol) in CH2Cl2 (5 mL) was added dropwise to a stirred solution of oxalyl chloride (1.92 mL, 22 mmol) in CH2Cl2 (50 mL) at −60° C. To this mixture was added a solution of (2,2-dimethyl-[1,3]dioxolan-4-yl)-methanol (2.48 mL, 20 mmol) in CH2Cl2 (10 mL). The resulting mixture was stirred for 15 min at −60° C. TEA (13.9 mL, 100 mmol) was added dropwise. The reaction mixture was then warmed to room temperature. Water (50 mL) and CH2Cl2 (50 mL) were added. The organic layer was separated and washed with water (25 mL). The aqueous layer was extracted with CH2Cl2 (3×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude 2,2-dimethyl-1,3-dioxolane-4-carbaldehyde that was used directly without further purification.
Name
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 2
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
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(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Reactant of Route 6
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde

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